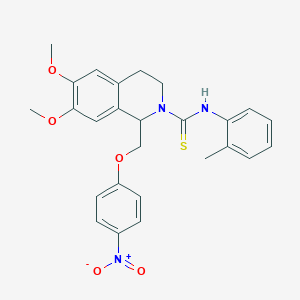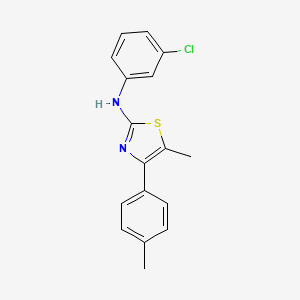
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 3-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea.
Substitution Reactions: The introduction of the chlorophenyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The reaction conditions would be optimized to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents would be recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiazole ring to a more saturated structure.
Substitution: N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiazole ring, along with the chlorophenyl and methylphenyl groups, can enhance its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of thiazole compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(3-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWRAAILDKUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
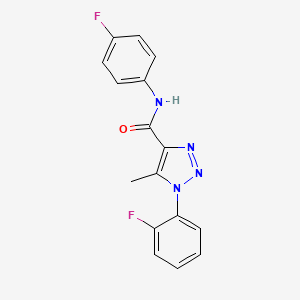
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)
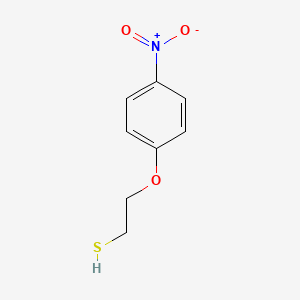
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2693452.png)
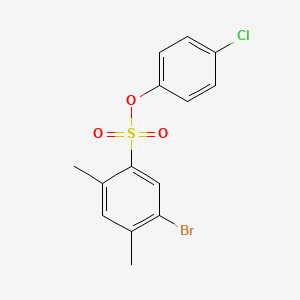
![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)
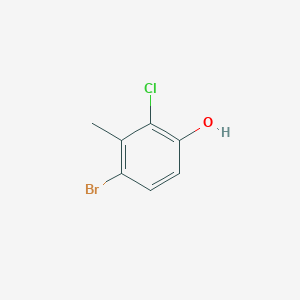
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)
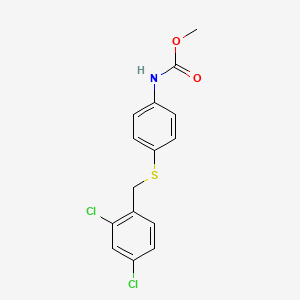
![4-Methoxy-1-phenyl-5-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2693466.png)
![8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2693468.png)
